molecular formula C21H34O B041477 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol CAS No. 2527-18-6

2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol

Cat. No. B041477
CAS RN: 2527-18-6
M. Wt: 302.5 g/mol
InChI Key: JLHCRFDMFTUIMQ-OGNRNXDYSA-N
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Description

“2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol” is a biochemical compound with the molecular formula C21H34O and a molecular weight of 302.49 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol” are not detailed in the search results. The compound has a molecular weight of 302.49 and a molecular formula of C21H34O .

Safety And Hazards

The specific safety and hazards associated with “2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol” are not mentioned in the search results. It is noted that the compound is for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions of research involving “2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol” are not specified in the search results. Given its use in proteomics research , it may be involved in future studies in this field.

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O/c1-14-5-6-15-7-8-16-17(19(15,2)13-14)9-11-20(3)18(16)10-12-21(20,4)22/h5,15-18,22H,6-13H2,1-4H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHCRFDMFTUIMQ-OGNRNXDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C1)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948115
Record name 2,17-Dimethylandrost-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol

CAS RN

2527-18-6
Record name 5-alpha-Androst-2-en-17-beta-ol, 2,17-alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,17-Dimethylandrost-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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